molecular formula C16H20N2O B1271971 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol CAS No. 849021-31-4

1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol

Cat. No.: B1271971
CAS No.: 849021-31-4
M. Wt: 256.34 g/mol
InChI Key: PENPEXKNMMNVKA-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a pyrimidinyl group through an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-tert-butylbenzaldehyde and pyrimidine-4-carbaldehyde.

    Grignard Reaction: The 4-tert-butylbenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

    Condensation Reaction: The resulting alcohol is then condensed with pyrimidine-4-carbaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of 1-(4-tert-butylphenyl)-2-(pyrimidin-4-yl)ethanone.

    Reduction: Formation of 1-(4-tert-butylphenyl)-2-(pyrimidin-4-yl)ethane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

  • 1-(4-Tert-butylphenyl)-2-(pyridin-4-yl)ethanol
  • 1-(4-Tert-butylphenyl)-2-(pyrimidin-2-yl)ethanol
  • 1-(4-Tert-butylphenyl)-2-(pyrimidin-5-yl)ethanol

Uniqueness: 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-16(2,3)13-6-4-12(5-7-13)15(19)10-14-8-9-17-11-18-14/h4-9,11,15,19H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENPEXKNMMNVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC2=NC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375476
Record name 1-(4-tert-Butylphenyl)-2-(pyrimidin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849021-31-4
Record name 1-(4-tert-Butylphenyl)-2-(pyrimidin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849021-31-4
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